molecular formula C16H26O3 B10767745 (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid

Cat. No.: B10767745
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-VGHFITEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by multiple double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid typically involves the use of organic synthesis techniques. One common method includes the use of starting materials such as hexadecanoic acid derivatives, which undergo a series of reactions including hydroxylation and dehydrogenation to introduce the hydroxyl group and double bonds at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction pathways as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the double bonds results in a fully saturated fatty acid.

Scientific Research Applications

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell membrane fluidity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds allow it to participate in redox reactions and interact with enzymes and receptors involved in cellular signaling. These interactions can modulate various biological processes, including inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group at the 8th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6+,13-10+/t15-/m1/s1

InChI Key

KBOVKDIBOBQLRS-VGHFITEPSA-N

Isomeric SMILES

CCCCC/C=C/C[C@H](/C=C/C=C/CCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Origin of Product

United States

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